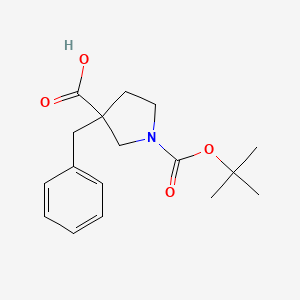

3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). It contains a benzyl group attached to the nitrogen atom and a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protective group for amines. The carboxylic acid functionality at the 3-position indicates that it is a substituted pyrrolidine with potential for further chemical modification.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, which involves the in situ hydrolysis of tert-butyl esters . Another method involves the generation of a reactive five-membered cyclic cumulene, 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, which can undergo trapping reactions with various nucleophiles to afford cycloadducts . Additionally, regio-selective synthesis can be employed to introduce substituents at specific positions on the pyrrolidine ring, as demonstrated in the synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and the proline ring adopting an envelope conformation . Similarly, X-ray diffraction was used to characterize the structure of related compounds, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions due to their reactive sites. The presence of the Boc group allows for protection and deprotection strategies, which are essential in peptide synthesis. The carboxylic acid group can be used to form amides, esters, and other derivatives. The reactivity of the pyrrolidine ring can be further manipulated by introducing electron-withdrawing or electron-donating groups, which can influence the outcome of cycloaddition reactions and other transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups. The Boc group increases steric bulk and can affect the solubility and reactivity of the compound. The benzyl group can contribute to the stability of the compound through resonance effects. The carboxylic acid group can engage in hydrogen bonding, which can affect the boiling point, melting point, and solubility in water. Spectroscopic techniques such as FT-IR, NMR, and MS are used to characterize these compounds and confirm their structures . X-ray crystallography provides detailed information about the molecular conformation and intermolecular interactions .

Scientific Research Applications

1. Synthesis and Structural Analysis

- Base-Induced Dimerization: This compound plays a role in the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides. This process yields 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, highlighting the compound's utility in synthetic chemistry (Leban & Colson, 1996).

- Crystal Structure Characterization: Studies have focused on the crystal structure of related compounds, revealing significant insights into their molecular conformations and intermolecular interactions, which are crucial for understanding their chemical behavior (Yuan et al., 2010).

2. Role in Synthesis of Derivatives and Analogs

- Formation of Pyrrole Derivatives: The compound is involved in the synthesis of novel pyrrole derivatives, which have potential applications in various fields of chemistry (Meetsma et al., 1996).

- Synthesis of Pyrrolidinyl Derivatives: It serves as a key component in the synthesis of pyrrolidinyl derivatives of nucleobases, expanding its utility in the field of nucleic acid chemistry (Kočalka et al., 2006).

3. Utility in Organic Chemistry Reactions

- Cycloaddition Reactions: This compound is utilized in cycloaddition reactions, demonstrating its versatility in organic synthesis (Škof et al., 2002).

- Pfitzinger Reaction Involvement: It has been used in the Pfitzinger reaction, a significant reaction in heterocyclic chemistry (Moskalenko et al., 2011).

properties

IUPAC Name |

3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-10-9-17(12-18,14(19)20)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQTXVYAMIYFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2510948.png)

![N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2510949.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2510950.png)

![Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2510953.png)

![N-(cyclohexylmethyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2510954.png)

![Ethyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2510955.png)

![4-methoxy-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2510956.png)

![5-(4-fluorophenyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]pyrazolidine-3-carboxamide](/img/structure/B2510960.png)

![Ethyl 2-[(6-fluoropyridin-3-yl)formamido]-3-(pyridin-4-yl)propanoate](/img/structure/B2510961.png)

![Methyl 3-({[(2-chloroethyl)amino]carbonyl}amino)-4-methylbenzenecarboxylate](/img/structure/B2510962.png)

![(2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2510964.png)